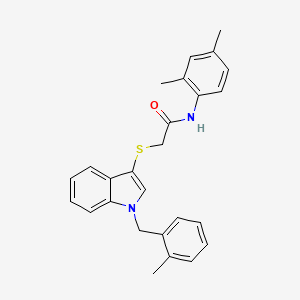
N-(2,4-dimethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylphenyl group and an indole moiety linked by a thioacetamide group. Its chemical formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (Breast Cancer) | 0.67 | Inhibition of cell proliferation through EGFR signaling |
| SW1116 (Colon Cancer) | 0.80 | Cell cycle arrest at G2/M phase |
| BGC823 (Gastric Cancer) | 0.87 | Activation of caspase-dependent apoptosis |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types.
The biological activity of this compound is primarily attributed to:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at the G2/M checkpoint, preventing cancer cells from dividing.
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, leading to reduced tumor growth.
Study 1: Efficacy Against Breast Cancer
A study conducted by Arafa et al. evaluated the effects of this compound on MCF7 breast cancer cells. The compound exhibited an IC50 value of 0.67 µM, significantly lower than standard chemotherapeutics like doxorubicin (IC50 = 1.5 µM). The study concluded that the compound could serve as a promising candidate for breast cancer therapy due to its selective cytotoxicity and favorable safety profile.
Study 2: Mechanistic Insights in Liver Cancer
In another investigation focusing on liver cancer (HEPG2 cell line), researchers found that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, suggesting a shift towards apoptosis. This study provided molecular insights into how the compound modulates apoptotic pathways, reinforcing its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-18-12-13-23(20(3)14-18)27-26(29)17-30-25-16-28(24-11-7-6-10-22(24)25)15-21-9-5-4-8-19(21)2/h4-14,16H,15,17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKXCCGLYGZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














